molecular formula C9H9F2NO2 B12336742 (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid

(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid

Cat. No.: B12336742
M. Wt: 201.17 g/mol
InChI Key: PDSVPPFKLOHCFR-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is an organic compound that features an amino group and a difluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and an appropriate amino acid derivative.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-difluorobenzaldehyde and the amino acid derivative under acidic or basic conditions.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propanoic acid: Similar in structure but lacks the amino group.

    α-Trifluoromethylstyrene derivatives: Contains a trifluoromethyl group instead of a difluorophenyl group.

Uniqueness

(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is unique due to the presence of both an amino group and a difluorophenyl group, which allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

(3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1

InChI Key

PDSVPPFKLOHCFR-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N

Origin of Product

United States

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